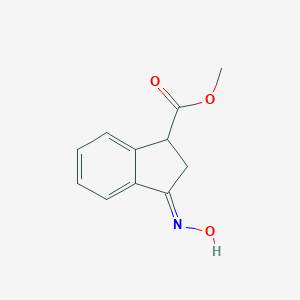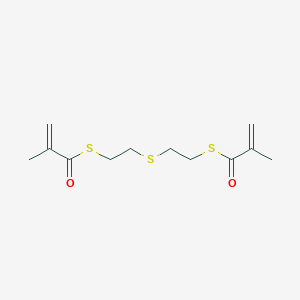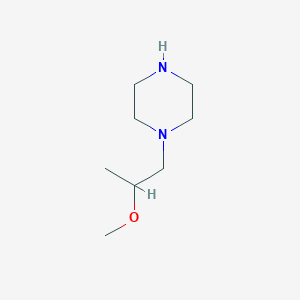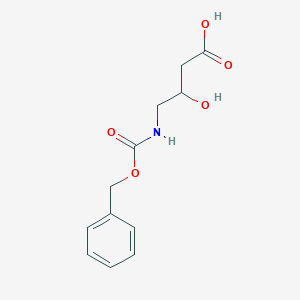
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Descripción general
Descripción
“4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains functional groups such as a benzyloxy group, a carbonyl group, an amino group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” can be inferred from its name and the structures of similar compounds . It likely contains a four-carbon backbone (butanoic acid) with a benzyloxy carbonyl group and an amino group attached .Aplicaciones Científicas De Investigación
Production of Biologically Active Substances : It is used for producing substances like sperabillin C 1c and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Synthesis of Methotrexate Amides, Peptides, and Esters : This compound plays a role in synthesizing precursors to methotrexate amides, peptides, and esters, which are inhibitors of folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).
Potential Anti-Diabetic Agent : It has shown potential as an anti-diabetic agent in type-2 diabetes mellitus experimental rats, improving serum lipids and lipid peroxidation products (Khurana, Sharma, Bhagat, & Sharma, 2018).
Photochemical Rearrangement Chemistry Applications : Its synthesis can be used in photochemical rearrangement chemistry of oxaziridnes derived from 3-benzyloxy- and 3-phenylcyclobutanone (Aubé, Wang, Ghosh, & Langhans, 1991).
Substitutions and Chain Elongations : It is utilized for substitutions and chain elongations in the side-chain C-atom of 1,3-dioxan-4-ones (Noda & Seebach, 1987).
Biochemical Investigations : The oligo[(R)-3-hydroxybutanoic acids] (OHB) containing this compound can be used for investigations requiring distinct water solubility or detection by fluorescence spectroscopy (Fritz & Seebach, 1998).
Neurotransmitter Degradation Study : It serves as a substrate for gamma-aminobutyric acid aminotransferase, which is involved in the degradation of the inhibitory neurotransmitter (Silverman & Levy, 1981).
Drug Development and Industrial Manufacturing : Its stereoselective synthesis using a systems biocatalysis approach is useful for drug development and manufacturing industrial products (Hernández et al., 2017).
Enantioselective Synthesis of Mevinic Acids : It is instrumental in the enantioselective synthesis of the lactone moiety of mevinic acids (Maddrell et al., 1996).
Antibiotic Component : It is a structural component of the antibiotic Amikacin (Harris & Sih, 1992).
Propiedades
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




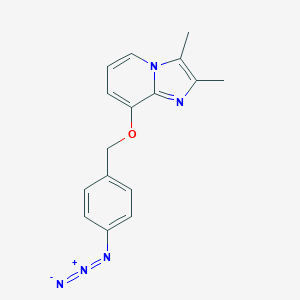

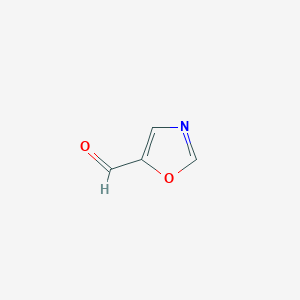
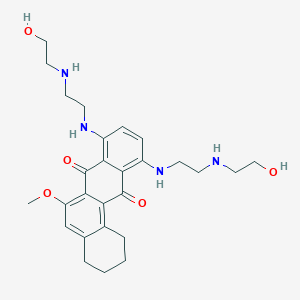
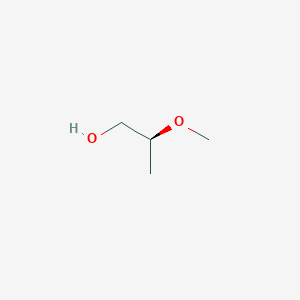
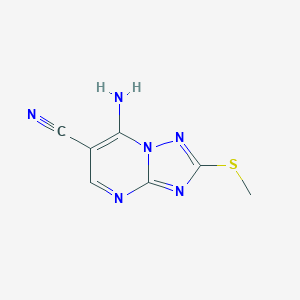
![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)

